

Application Notes and Protocols for the Quantification of Tianeptine (C₂₁H₁₉ClFN₃O₃S)

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Compound of Interest

Compound Name: C₂₁H₁₉ClFN₃O₃S

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tianeptine (chemical formula: **C₂₁H₁₉ClFN₃O₃S**) in various matrices, including pharmaceutical formulations and biological samples. The protocols are based on established analytical techniques and are intended to guide researchers in developing and validating their own methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Tianeptine in bulk drug and tablet formulations. It offers a balance of sensitivity, selectivity, and accessibility.

Experimental Protocol

a. Sample Preparation (Tablets)

- Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
- Accurately weigh a portion of the powder equivalent to 100 mg of Tianeptine and transfer it to a 100 mL volumetric flask.

- Add approximately 70 mL of a suitable solvent (e.g., isopropyl alcohol or a mixture of methanol and water) and sonicate for 15 minutes to dissolve the drug.[1]
- Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
- Filter the solution through a 0.45 μm membrane filter to remove any insoluble excipients.
- Prepare working standard solutions of Tianeptine in the same solvent to construct a calibration curve.

b. Chromatographic Conditions

- HPLC System: An Agilent 1100 system or equivalent.[2]
- Column: Agilent-Zorbax-XDB-C18 (e.g., 4.6 x 150 mm, 5 μm) or Spherisorb ODS1 (4.6 x 150 mm, 5 μm).[3][4]
- Mobile Phase: A gradient elution with acetonitrile and 0.02M sodium acetate (pH 4.2) has been reported.[3][5] An isocratic system consisting of a mixture of acetonitrile and 10 mM orthophosphoric acid (pH 2.5) (77:23, v/v) can also be used.[6]
- Flow Rate: 0.75 to 1.0 mL/min.
- Detection: UV detection at 254 nm.[3][4]
- Injection Volume: 20 to 50 μL . [3][4]

c. Data Analysis

- Construct a calibration curve by plotting the peak area of the Tianeptine standards against their known concentrations.
- Determine the concentration of Tianeptine in the sample solutions from the calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.5 - 50 μ g/injection	[3][5]
Limit of Detection (LOD)	8 ng/injection	[3]
Limit of Quantitation (LOQ)	30 ng/injection	[3]
Inter-assay Deviation	< 0.03%	[3][5]
Day-to-day Variation	< 0.1%	[3][5]

Experimental Workflow (HPLC-UV)

Caption: Workflow for Tianeptine quantification in tablets by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of Tianeptine in complex biological matrices such as human plasma and blood.

Experimental Protocol

a. Sample Preparation (Human Plasma)

- Protein Precipitation (PPT):
 - To 100 μ L of plasma sample, add 200 μ L of an internal standard (IS) solution prepared in acetonitrile.[2]
 - Vortex the mixture for 90 seconds to precipitate proteins.[2]
 - Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.[2]
 - Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[2]
- Solid Phase Extraction (SPE):

- To a 200 μ L sample, add 2 mL of 100 mM phosphate buffer (pH 6) and the internal standard.[7]
- Condition a Styre Screen® HLB SPE cartridge with methanol and then equilibrate with the phosphate buffer.[7]
- Load the sample onto the SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the Tianeptine and IS with a suitable elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. LC-MS/MS Conditions

- LC System: Shimadzu Nexera LC-30AD or Agilent 1100/1290 series.[2][7]
- Column: SelectraCore® C18 (50 x 2.1 mm, 2.7 μ m) or Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 μ m).[7][8]
- Mobile Phase: A gradient elution using:
 - A: 5 mM ammonium formate + 0.1% formic acid in water.[7]
 - B: 5 mM ammonium formate + 0.1% formic acid in methanol.[7]
- Flow Rate: 0.4 mL/min.[7]
- Injection Volume: 5 μ L.[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu MS-8050 or Agilent 6460).[7][9]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
- MRM Transitions:
 - Tianeptine: 437 \rightarrow 292 (quantifier), 437 \rightarrow 228 (qualifier).[2]

- Internal Standard (e.g., Pentoxifylline): 279 -> 181.[2]

c. Data Analysis

- Generate a calibration curve by plotting the peak area ratio of Tianeptine to the internal standard against the corresponding concentrations.
- Calculate the concentration of Tianeptine in the plasma samples using the regression equation from the calibration curve.

Quantitative Data Summary

Parameter	Value (in Blood/Urine)	Reference
Linearity Range	20 - 1000 ng/mL	[7]
Recovery (Blood)	87 - 89%	[7]
Recovery (Urine)	93 - 96%	[7]
Matrix Effects (Blood)	-12% to 24%	[7]
Matrix Effects (Urine)	-19% to -15%	[7]

Experimental Workflow (LC-MS/MS)

Caption: Workflow for Tianeptine quantification in plasma by LC-MS/MS.

Visible Spectrophotometry

This colorimetric method provides a simple and cost-effective approach for the determination of Tianeptine in pharmaceutical formulations, suitable for routine quality control.

Experimental Protocol

a. Sample Preparation (Tablets)

- Prepare the tablet powder as described in the HPLC-UV section.
- Dissolve a quantity of powder equivalent to 100 mg of Tianeptine in 25 mL of isopropyl alcohol, sonicate for 15 minutes, and filter.

- Evaporate the filtrate to dryness and dissolve the residue in a known volume of distilled water to obtain a stock solution.

b. Colorimetric Reaction

- Method 1 (with Brucine and Sodium Metaperiodate):
 - To an aliquot of the sample solution, add brucine solution and sodium metaperiodate in an acidic medium.
 - A purple-red colored species is formed, which is measured at 510 nm.
- Method 2 (with Folin-Ciocalteu Reagent):
 - To 5.0 mL of a working standard solution of Tianeptine (400 µg/mL), add 1.0 mL of Folin-Ciocalteu reagent (1.092×10^{-2} M) and 5.0 mL of a buffer solution (pH 8.0).
 - Allow the mixture to stand for 15 minutes for complete color development.
 - Dilute the solution to 25 mL with distilled water.
 - Measure the absorbance of the yellowish-brown colored species at 450 nm against a reagent blank.

c. Data Analysis

- Prepare a series of standard solutions and subject them to the same colorimetric reaction.
- Construct a calibration curve by plotting the absorbance versus the concentration of Tianeptine.
- Determine the concentration of Tianeptine in the tablet samples from the calibration curve.

Quantitative Data Summary

Parameter	Method 1 (Brucine)	Method 2 (Folin Reagent)	Reference
λ_{max}	510 nm	450 nm	
Linearity Range	8 - 24 $\mu\text{g/mL}$	16 - 80 $\mu\text{g/mL}$	

Experimental Workflow (Visible Spectrophotometry)

Caption: Workflow for Tianeptine quantification by Visible Spectrophotometry.

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